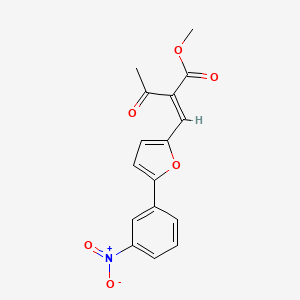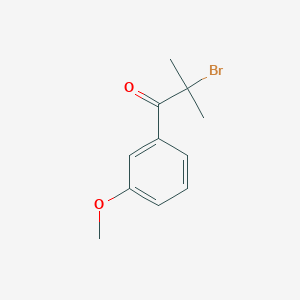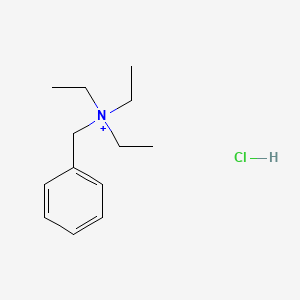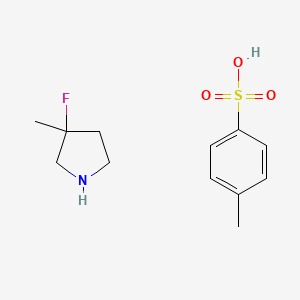
Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-nitrophenyl group and a methylene-3-oxobutanoate moiety
Métodos De Preparación
The synthesis of Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate typically involves the condensation of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.
Análisis De Reacciones Químicas
Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has been investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar compounds to Methyl 2-((5-(3-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate include other furan derivatives with different substituents on the furan ring or variations in the ester moiety. For example:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a fluorine atom instead of a nitro group, which may alter its chemical reactivity and biological activity.
2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid: This compound has a malonic acid moiety instead of the oxobutanoate group, which may affect its solubility and interaction with biological targets.
Propiedades
Número CAS |
330683-82-4 |
|---|---|
Fórmula molecular |
C16H13NO6 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
methyl (2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C16H13NO6/c1-10(18)14(16(19)22-2)9-13-6-7-15(23-13)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3/b14-9+ |
Clave InChI |
JKKQVBDHYSROCQ-NTEUORMPSA-N |
SMILES isomérico |
CC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
SMILES canónico |
CC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12041780.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[2-bromo-6-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12041789.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041792.png)
![1-(4-Methyl-benzyl)-4-(4-phenethyl-piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12041800.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12041808.png)

![3-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041821.png)
![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12041851.png)

